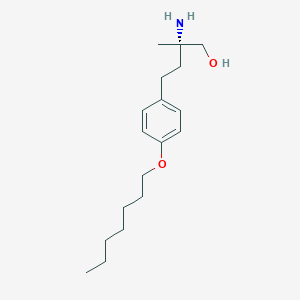

(S)-2-Amino-4-(4-(heptyloxy)phenyl)-2-methylbutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-Amino-4-(4-(heptyloxy)phenyl)-2-methylbutan-1-ol is an organic compound with a complex structure that includes an amino group, a phenyl ring substituted with a heptyloxy group, and a methylbutanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-(4-(heptyloxy)phenyl)-2-methylbutan-1-ol typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable precursor, such as a halogenated phenyl compound, with a heptyloxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-(4-(heptyloxy)phenyl)-2-methylbutan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace functional groups on the phenyl ring or the amino group

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

(S)-2-Amino-4-(4-(heptyloxy)phenyl)-2-methylbutan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential neuroprotective effects and interactions with biological molecules.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and neuroprotective properties.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-(4-(heptyloxy)phenyl)-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. These interactions can lead to changes in cellular processes, including inflammation and cell survival .

Comparison with Similar Compounds

Similar Compounds

Phenylephrine: A selective alpha-1 adrenergic receptor agonist used in various medical applications.

Phenytoin: An anticonvulsant with multiple mechanisms of action, including sodium channel blocking.

Phenyl isocyanate: An organic compound used in the synthesis of polyurethanes and polyureas.

Uniqueness

(S)-2-Amino-4-(4-(heptyloxy)phenyl)-2-methylbutan-1-ol is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

(S)-2-Amino-4-(4-(heptyloxy)phenyl)-2-methylbutan-1-ol is a chiral amino alcohol compound that has garnered attention for its potential biological activities. The compound's structural complexity, characterized by a heptyloxy group attached to a phenyl ring, contributes to its unique hydrophobic properties and biological interactions.

- Molecular Formula : C18H31NO2

- Molecular Weight : Approximately 293.44 g/mol

- CAS Number : 177258-60-5

Research indicates that this compound interacts with various biological targets, notably acting as an agonist for sphingosine 1-phosphate receptors (S1P) . This interaction is significant in the context of asthma therapy and immunosuppressive applications.

Biological Activities

The compound exhibits several noteworthy biological activities:

- Agonistic Activity : It has been shown to activate S1P receptors, which play a crucial role in immune responses and inflammation.

- Potential Therapeutic Applications : Its properties suggest potential use in treating conditions such as asthma due to its immunosuppressive effects .

- Hydrophobic Characteristics : The heptyloxy substituent enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| (R)-2-Amino-4-(4-heptyloxyphenyl)-2-methylbutan-1-ol | Structure | Different stereochemistry may lead to varied biological activities. |

| (S)-2-Amino-4-(4-pentyloxyphenyl)-2-methylbutan-1-ol | Structure | Shorter alkoxy chain could affect solubility and biological properties. |

| (S)-2-Amino-4-(4-octyloxyphenyl)-2-methylbutan-1-ol | Structure | Longer alkoxy chain may enhance hydrophobicity, impacting bioavailability. |

The presence of the heptyloxy group is particularly significant as it influences the compound's interaction with various biological systems differently compared to its analogs .

Case Studies and Research Findings

Recent studies have focused on the pharmacological effects of this compound:

- In Vivo Studies : Animal models have demonstrated that administration of this compound can lead to reduced inflammatory responses in asthma models, indicating its potential as a therapeutic agent .

- Binding Affinity Studies : Investigations into the binding affinity of this compound for S1P receptors reveal a strong interaction, suggesting a mechanism for its immunomodulatory effects .

- Toxicological Assessments : Preliminary toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are required to fully elucidate its long-term effects .

Properties

Molecular Formula |

C18H31NO2 |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

(2S)-2-amino-4-(4-heptoxyphenyl)-2-methylbutan-1-ol |

InChI |

InChI=1S/C18H31NO2/c1-3-4-5-6-7-14-21-17-10-8-16(9-11-17)12-13-18(2,19)15-20/h8-11,20H,3-7,12-15,19H2,1-2H3/t18-/m0/s1 |

InChI Key |

ITJCKQTXCLGXHE-SFHVURJKSA-N |

Isomeric SMILES |

CCCCCCCOC1=CC=C(C=C1)CC[C@@](C)(CO)N |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)CCC(C)(CO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.